molecular formula C15H23Cl2NO B5254779 4-(2,4-dichloro-6-methylphenoxy)-N,N-diethylbutan-1-amine

4-(2,4-dichloro-6-methylphenoxy)-N,N-diethylbutan-1-amine

Cat. No.: B5254779
M. Wt: 304.3 g/mol
InChI Key: PVXZEHDMTKNRDI-UHFFFAOYSA-N
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Description

4-(2,4-dichloro-6-methylphenoxy)-N,N-diethylbutan-1-amine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichloromethylphenoxy group attached to a butan-1-amine backbone, making it a versatile molecule for various synthetic and research purposes.

Properties

IUPAC Name

4-(2,4-dichloro-6-methylphenoxy)-N,N-diethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23Cl2NO/c1-4-18(5-2)8-6-7-9-19-15-12(3)10-13(16)11-14(15)17/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXZEHDMTKNRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCOC1=C(C=C(C=C1C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichloro-6-methylphenoxy)-N,N-diethylbutan-1-amine typically involves the reaction of 2,4-dichloro-6-methylphenol with N,N-diethylbutan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-(2,4-dichloro-6-methylphenoxy)-N,N-diethylbutan-1-amine may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichloro-6-methylphenoxy)-N,N-diethylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2,4-dichloro-6-methylphenoxy)-N,N-diethylbutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-dichloro-6-methylphenoxy)-N,N-diethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-dichloro-6-methylphenoxy)-N,N-diethylbutan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dichloromethylphenoxy group and diethylbutan-1-amine backbone make it a versatile compound with a wide range of applications in various fields .

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